molecular formula C8H4BrIN2O B3294930 4-bromo-6-iodo-2H-indazole-3-carbaldehyde CAS No. 887568-53-8

4-bromo-6-iodo-2H-indazole-3-carbaldehyde

Cat. No. B3294930
CAS RN: 887568-53-8
M. Wt: 350.94 g/mol
InChI Key: GLEOVYRZXURSMV-UHFFFAOYSA-N
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Description

4-bromo-6-iodo-2H-indazole-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-bromo-6-iodo-2H-indazole-3-carbaldehyde is not well understood. However, it has been suggested that this compound may interact with specific proteins or enzymes in cells, leading to changes in their function or activity.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-6-iodo-2H-indazole-3-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-6-iodo-2H-indazole-3-carbaldehyde in laboratory experiments is its high purity and yield. However, one limitation is that the mechanism of action of this compound is not well understood, making it difficult to interpret experimental results.

Future Directions

The potential applications of 4-bromo-6-iodo-2H-indazole-3-carbaldehyde are vast and varied. Future research could focus on elucidating the mechanism of action of this compound and identifying specific proteins or enzymes that it interacts with. Additionally, this compound could be further studied for its potential use in cancer therapy or the development of new antibiotics. Further research could also explore the use of 4-bromo-6-iodo-2H-indazole-3-carbaldehyde as a fluorescent probe for biological imaging.

Scientific Research Applications

4-bromo-6-iodo-2H-indazole-3-carbaldehyde has been studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

4-bromo-6-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEOVYRZXURSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262627
Record name 4-Bromo-6-iodo-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6-iodo-2H-indazole-3-carbaldehyde

CAS RN

887568-53-8
Record name 4-Bromo-6-iodo-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887568-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-iodo-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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